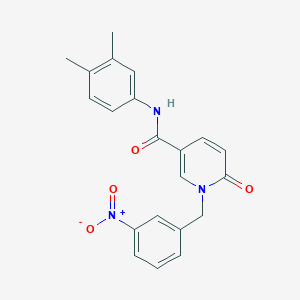

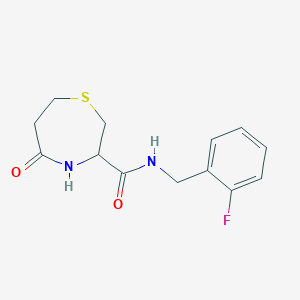

N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as FBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have promising properties that could be useful in various fields of study.

Applications De Recherche Scientifique

Metabolic Studies and Drug Development

- N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide and related compounds have been extensively studied using 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs. This technique supports the selection of candidates for further development, particularly in the area of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors (Monteagudo et al., 2007).

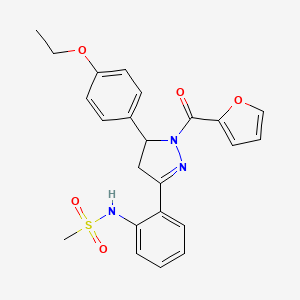

Receptor Agonist Evaluation

- Compounds structurally similar to N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists. This is significant in understanding the pharmacological properties of these carboxamide-type synthetic cannabinoids in forensic cases (Doi et al., 2017).

Role in Compulsive Food Consumption

- Investigations into the role of orexin-1 receptor mechanisms on compulsive food consumption have employed compounds with similar structures. These studies provide insights into novel pharmacological treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Anticholinesterase Activity

- Research on coumarin-3-carboxamides bearing tryptamine moiety, which are structurally related, indicates significant activity toward acetylcholinesterase (AChE). This highlights potential therapeutic applications in treating conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).

Antibacterial Studies

- The synthesis, characterization, and antibacterial studies of related carboxamide compounds, like 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, have shown promising results in antibacterial applications (Sapari et al., 2014).

In Vivo Imaging Studies

- Fluorinated benzamides, including those structurally akin to N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide, have been explored for their potential in in vivo imaging studies, particularly in positron emission tomography (PET) imaging of dopamine receptors (Mach et al., 1993).

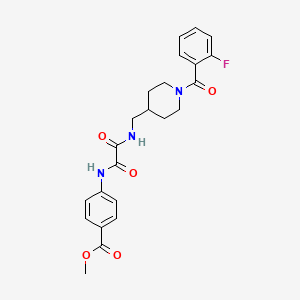

Anticancer Agent Synthesis and Evaluation

- Derivatives of N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide have been synthesized and evaluated for their potential as anticancer agents. These studies involve exploring the cytotoxic effects on cancer cell lines and could lead to the development of novel anticancer therapies (Butler et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors .

Mode of Action

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2S/c14-10-4-2-1-3-9(10)7-15-13(18)11-8-19-6-5-12(17)16-11/h1-4,11H,5-8H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAPCXZDKLOXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2832155.png)

![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)

![[(2-Bromo-4,5-dichlorophenyl)sulfonyl]dimethylamine](/img/structure/B2832160.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)

![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)

![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)